molecular formula C7H6N6O4 B3243475 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid CAS No. 157466-98-3

2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid

Cat. No.: B3243475
CAS No.: 157466-98-3
M. Wt: 238.16 g/mol
InChI Key: SSEWJYFCBNVBAI-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazotetrazine . It is related to temozolomide, an alkylating agent used in chemotherapy . The compound has been studied for its antitumor activity .


Synthesis Analysis

The synthesis of similar compounds involves the generation of an anion from a derivative of temozolomide, followed by alkylation . The purity, stability, and water-solubility of the synthesized compounds were evaluated using a chromatographic workstation .


Molecular Structure Analysis

The structure of related compounds has been investigated using single-crystal X-ray diffraction methods . Quantum calculations have also been performed on similar compounds .


Chemical Reactions Analysis

The synthesis of similar compounds involves the generation of an anion from a derivative of temozolomide, followed by alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their solubility in DMSO and water . The molecular weight of temozolomide, a related compound, is 194.15 .

Mechanism of Action

The mechanism of action of related compounds involves the adduction of a methyl group to the O6 position of guanine in genomic DNA, leading to DNA damage . This damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT), which is expressed in some tumor cells .

Safety and Hazards

Temozolomide, a related compound, is classified as a carcinogen and mutagen, and it can cause skin and eye irritation, as well as respiratory irritation .

Properties

IUPAC Name

2-(8-carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O4/c8-5(16)4-6-10-11-13(1-3(14)15)7(17)12(6)2-9-4/h2H,1H2,(H2,8,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWJYFCBNVBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)N(N=N2)CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 8-Carbamoyl-3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate (10.2 g) was suspended in hydrochloric acid (5 M, 50 mL). The suspension was stirred for 4 hours at 40-45° C. until hydrolysis was complete (TLC). The mixture was concentrated under reduced pressure to 20 mL and the solid product was collected and washed with acetone (3×20 mL). The product was dried under high vacuum to give the title compound. LCMS (ES−), m/z 237 (M−H−) in the solvent front. Yield 25.04%.
Name
Ethyl 8-Carbamoyl-3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
25.04%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
Reactant of Route 2
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
Reactant of Route 3
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
Reactant of Route 4
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
Reactant of Route 5
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
Reactant of Route 6
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid

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